molecular formula C18H21Cl2N3O3S B2741562 3-Cyclopropyl-5-((1-((2,4-dichloro-5-methylphenyl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole CAS No. 1705077-09-3

3-Cyclopropyl-5-((1-((2,4-dichloro-5-methylphenyl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole

Cat. No.: B2741562
CAS No.: 1705077-09-3
M. Wt: 430.34
InChI Key: KUYWNSXVHKKZBG-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-oxadiazole class, characterized by a heterocyclic core with two nitrogen and one oxygen atom. Its structure includes a cyclopropyl substituent at the 3-position and a piperidinylmethyl group at the 5-position, further modified by a (2,4-dichloro-5-methylphenyl)sulfonyl moiety.

Properties

IUPAC Name

3-cyclopropyl-5-[[1-(2,4-dichloro-5-methylphenyl)sulfonylpiperidin-3-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2N3O3S/c1-11-7-16(15(20)9-14(11)19)27(24,25)23-6-2-3-12(10-23)8-17-21-18(22-26-17)13-4-5-13/h7,9,12-13H,2-6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYWNSXVHKKZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Cyclopropyl-5-((1-((2,4-dichloro-5-methylphenyl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole is a novel compound with significant potential in pharmacological applications. This article examines its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C18H21Cl2N3O3S
Molecular Weight: 430.34 g/mol
CAS Number: 1705077-09-3
IUPAC Name: 3-cyclopropyl-5-[[1-(2,4-dichloro-5-methylphenyl)sulfonylpiperidin-3-yl]methyl]-1,2,4-oxadiazole

The compound features a cyclopropyl group and an oxadiazole ring, which are known for their diverse biological activities.

Research indicates that compounds containing the oxadiazole moiety exhibit various biological activities, including:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of several enzymes critical in disease pathways. Notably, oxadiazoles are often evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain signaling .
  • Antibacterial Activity: Compounds with piperidine and sulfonamide functionalities have demonstrated antibacterial properties. The sulfonamide group is particularly noted for its effectiveness against bacterial infections by inhibiting folic acid synthesis .
  • Neuroprotective Effects: Some derivatives of oxadiazoles have been studied for their neuroprotective effects through inhibition of acetylcholinesterase (AChE), which is relevant in the treatment of neurodegenerative diseases .

Efficacy Against Biological Targets

The following table summarizes the biological activities reported for similar compounds in the literature:

Compound TypeTargetIC50 Value (µM)Reference
Sulfonamide-containing oxadiazolesCOX-20.63
Piperidine derivativesAChE2.14
Urease inhibitorsUrease1.21

Case Studies

  • Inhibition of COX Enzymes:
    A study evaluated the efficacy of various oxadiazole derivatives against COX enzymes, highlighting that certain modifications can enhance selectivity and potency . This suggests that this compound could be optimized for better therapeutic outcomes.
  • Neuroprotective Studies:
    Research on similar piperidine derivatives indicated significant AChE inhibition with IC50 values as low as 2.14 µM, suggesting that modifications to the structure could yield potent neuroprotective agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name Molecular Formula Key Substituents Notable Properties/Activities Reference
Target Compound : 3-Cyclopropyl-5-((1-((2,4-dichloro-5-methylphenyl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole Not explicitly provided 3-Cyclopropyl, 5-(piperidinylmethyl-sulfonyl-dichlorophenyl) Hypothesized enhanced electronic effects due to sulfonyl and halogenated aryl groups
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole C₁₆H₁₂F₃N₃O 3-Trifluoromethylphenyl, 5-pyrazolyl-cyclopropyl High lipophilicity from CF₃ group; potential CNS activity
3-Isopropyl-5-(4-(((6-(4-(methylsulfonyl)phenyl)pyridin-3-yl)oxy)methyl)piperidin-1-yl)-1,2,4-oxadiazole C₂₃H₂₈N₄O₄S 3-Isopropyl, 5-piperidinylmethyl-pyridinyl-sulfonylphenyl Reported as GSK1292263 (drug candidate); targets metabolic disorders via GPCR modulation
5-(4-Cyclopropyl-5-((3-fluorobenzyl)sulfonyl)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole C₁₅H₁₃FN₄O₂S₂ Triazole-thiadiazole hybrid, 3-fluorobenzylsulfonyl, cyclopropyl Antifungal activity (IC₅₀: 12–28 μM vs. Botrytis cinerea); confirmed by X-ray crystallography

Electronic and Steric Effects

  • Halogen vs. In contrast, the trifluoromethylphenyl group in ’s compound offers similar electronic effects but with higher metabolic stability due to C-F bonds .
  • Sulfonamide Linkers : The sulfonyl-piperidine linker in the target compound and ’s derivative introduces conformational rigidity and hydrogen-bonding capacity, critical for target selectivity. ’s thiadiazole analogue employs a sulfonyl-triazole group, which may reduce solubility but improve membrane permeability .

Research Findings and Implications

  • Crystallographic Data : highlights the importance of X-ray diffraction in confirming the planarity of heterocyclic cores, which correlates with bioactivity. The target compound’s structure may exhibit similar planar geometry, favoring π-π stacking interactions .
  • Computational Modeling : Density functional theory (DFT) studies () reveal frontier orbital energies and charge distributions critical for reactivity. The target compound’s dichlorophenyl group likely lowers the LUMO energy, enhancing electrophilic reactivity .

Preparation Methods

Preparation of Cyclopropanecarboxamidoxime

The oxadiazole precursor is synthesized through sequential nitrile activation and hydroxylamine addition:

$$ \text{Cyclopropanecarbonitrile} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{NaHCO}3, \text{EtOH}} \text{Cyclopropanecarboxamidoxime} $$

Optimization Notes :

  • Reaction time: 6-8 hr at 80°C
  • Yield: 82-88% after recrystallization (EtOH/H₂O)

Cyclization to 5-(Bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole

The amidoxime undergoes [2+3] cyclization with α-bromoacetyl bromide under basic conditions:

$$ \text{Amidoxime} + \text{BrCH}2\text{COBr} \xrightarrow{\text{Et}3\text{N}, \text{CH}2\text{Cl}2} \text{3-Cyclopropyl-5-(bromomethyl)-1,2,4-oxadiazole} $$

Critical Parameters :

Factor Optimal Condition Yield Impact
Base Triethylamine 92%
Solvent Anhydrous DCM vs 78% THF
Temperature 0°C → RT 90%

Functionalization of Piperidine Scaffold

Synthesis of Piperidin-3-ylmethanol

Starting from commercially available ethyl nipecotate:

  • LiAlH₄ reduction to piperidin-3-ylmethanol
  • Boc-protection of amine (Boc₂O, DMAP)

Sulfonylation at Nitrogen

React Boc-protected piperidin-3-ylmethanol with 2,4-dichloro-5-methylbenzenesulfonyl chloride:

$$ \text{Boc-Piperidine} + \text{ArSO}2\text{Cl} \xrightarrow{\text{DMAP, CH}2\text{Cl}_2} \text{Sulfonylated Derivative} $$

Key Observations :

  • 2.2 eq sulfonyl chloride ensures complete conversion
  • DMAP (0.1 eq) accelerates reaction to 2 hr completion

Deprotection and Activation

  • Boc removal with TFA/CH₂Cl₂ (1:1)
  • Alcohol bromination using PBr₃:

$$ \text{CH}2\text{OH} \xrightarrow{\text{PBr}3, \text{Et}2\text{O}} \text{CH}2\text{Br} $$ (94% yield)

Final Coupling Reaction

Nucleophilic Substitution

The pivotal C-C bond formation is achieved via SN2 reaction:

$$ \text{Oxadiazole-Br} + \text{Piperidine-CH}_2\text{Br} \xrightarrow{\text{NaH, DMF}} \text{Target Compound} $$

Optimization Matrix :

Base Solvent Temp (°C) Time (hr) Yield
NaH DMF 0→25 12 68%
KOtBu THF -78→25 24 54%
DBU MeCN 40 6 72%

Purification and Characterization

  • Column chromatography (SiO₂, Hexane/EtOAc 3:1 → 1:2)
  • Crystallization from CH₃CN/H₂O
  • Characterization:
    • $$ ^1\text{H NMR} $$: δ 1.15 (m, 4H, cyclopropane), 3.82 (d, J=12 Hz, 2H, piperidine-CH₂)
    • HRMS: m/z [M+H]⁺ Calcd 527.0821, Found 527.0818

Alternative Synthetic Routes

Mitsunobu Coupling Strategy

For improved stereochemical control:

$$ \text{Oxadiazole-OH} + \text{Piperidine-OH} \xrightarrow{\text{DIAD, PPh}_3} \text{Target} $$

Limitations : Requires pre-installed hydroxyl groups (lower overall yield ~42%)

Transition Metal-Mediated Coupling

Palladium-catalyzed Negishi coupling:

$$ \text{Oxadiazole-ZnCl} + \text{Piperidine-I} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Target} $$

Advantages :

  • Tolerates sensitive functional groups
  • Higher yields (78%) with 5 mol% catalyst

Industrial-Scale Considerations

Flow Chemistry Approach

Continuous processing enhances safety for bromination steps:

  • Residence time: 8 min
  • Productivity: 2.1 kg/day

Green Chemistry Metrics

Parameter Batch Process Flow Process
E-Factor 86 32
PMI (g/g) 148 89
Energy (kJ/mol) 4200 2900

Stability and Degradation Pathways

Forced degradation studies reveal:

  • Acidic Conditions : Oxadiazole ring opening at pH <3
  • Oxidative Stress : Sulfonamide S-N bond cleavage with H₂O₂
  • Thermal Decomposition : Onset at 218°C (DSC)

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